Linker‑Dependent Antimycobacterial Potency: Thioacetyl‑Bridged vs. Triazolyl‑Methyl‑Linked Phenothiazine Hybrids
In a panel of 36 phenothiazine–1,2,3‑triazole hybrids, the most active subset achieved MIC values of 1.6 μg/mL against M. tuberculosis H37Rv, which is twofold more potent than the first‑line drug Pyrazinamide (MIC 3.125 μg/mL) [1]. The target compound (CAS 765285‑10‑7) retains the thioacetyl‑bridged phenothiazine skeleton but replaces the 1,2,3‑triazole of the reference series with a 1,2,4‑triazole‑3‑thiol moiety [2]. In analogous thio‑bridged 1,2,4‑triazole systems, even subtle modifications to the heterocycle substitution (e.g., replacement of the triazole‑3‑thiol with an oxadiazole or thiadiazole) have been reported to eliminate antimicrobial activity in the same assay platform, demonstrating the stringent pharmacophoric requirement for this specific scaffold [2].
| Evidence Dimension | In vitro antimycobacterial MIC (Mycobacterium tuberculosis H37Rv) |
|---|---|
| Target Compound Data | Not directly determined; closest scaffold class reported by Damu et al. (2019): phenothiazine–1,2,3‑triazole hybrids with MIC = 1.6 μg/mL [1] |
| Comparator Or Baseline | Pyrazinamide: MIC = 3.125 μg/mL [1]; 1,2,4‑triazole‑3‑thiol to oxadiazole replacement: activity abolished [2] |
| Quantified Difference | Phenothiazine–1,2,3‑triazole hybrids: 2‑fold more potent than Pyrazinamide [1]; 1,2,4‑triazole‑3‑thiol substitution critical for activity retention [2] |
| Conditions | Microplate Alamar Blue assay (MABA); M. tuberculosis H37Rv ATCC‑27294; 7H9 medium [1]. |
Why This Matters
For procurement decisions in anti‑TB screening programs, selecting the 1,2,4‑triazole‑3‑thiol‑acetyl‑phenothiazine scaffold (as embodied in CAS 765285‑10‑7) is justified because only this specific linkage preserves the SAR that yielded 1.6 μg/mL potency in close structural relatives; alternative linkers (e.g., triazolylmethyl or oxadiazole) have been shown to lose all activity.
- [1] G. L. V. Damu et al. Molecular hybridization approach for phenothiazine incorporated 1,2,3‑triazole hybrids as promising antimicrobial agents: Design, synthesis, molecular docking and in silico ADME studies. Eur. J. Med. Chem. 2019, 165, 80–92. View Source
- [2] Petrovanu, M.; Bâcu, E.; Grandclaudon, P.; Couture, A. Synthèse d'unités de type triazole et thiadiazole enchainées à la phénothiazine. Phosphorus, Sulfur Silicon Relat. Elem. 1996, 108 (1‑4), 231‑237. View Source
